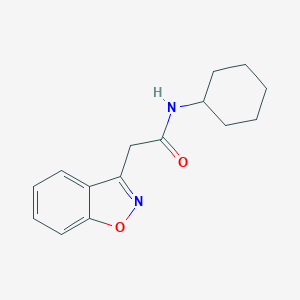
Bromosilicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromosilicon (SiBr) is a chemical compound that is used in various scientific research applications. It is a colorless liquid that is highly reactive and has a pungent odor. This compound is an important compound in the field of materials science and chemistry due to its unique properties, including its ability to form stable bonds with other elements.
Mecanismo De Acción
Bromosilicon reacts with other compounds to form stable bonds, which makes it an important compound in the field of materials science and chemistry. It can also act as a catalyst in various chemical reactions, which allows for the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is known to be highly reactive and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bromosilicon in lab experiments is its ability to form stable bonds with other compounds, which makes it an important precursor for the synthesis of other compounds. However, its highly reactive nature can also make it difficult to handle and store, which can be a limitation in lab experiments.
Direcciones Futuras
There are several future directions for research on bromosilicon. One area of research is the synthesis of new organosilicon compounds using this compound as a precursor. Another area of research is the development of new catalysts for chemical reactions using this compound. Additionally, research on the toxicity and environmental impact of this compound is needed to ensure safe handling and disposal.
Métodos De Síntesis
Bromosilicon can be synthesized using several methods, including the reaction of silicon with bromine, or the reaction of silicon tetrachloride with hydrogen bromide. The most common method for synthesizing this compound is the reaction of silicon with bromine, which results in the formation of Bromosilicon4. Bromosilicon4 can then be converted to this compound using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Bromosilicon is widely used in scientific research for its unique properties. It is often used as a precursor for the synthesis of other compounds, such as organosilicon compounds, which have a wide range of applications in materials science and chemistry. This compound is also used as a catalyst in various chemical reactions, including the synthesis of polymers and the production of electronic materials.
Propiedades
Número CAS |
13465-73-1 |
|---|---|
Fórmula molecular |
Br2Eu |
Peso molecular |
107.99 g/mol |
Nombre IUPAC |
bromosilicon |
InChI |
InChI=1S/BrSi/c1-2 |
Clave InChI |
FTYZKCCJUXJFLT-UHFFFAOYSA-N |
SMILES |
[Si]Br |
SMILES canónico |
[Si]Br |
Otros números CAS |
13465-73-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



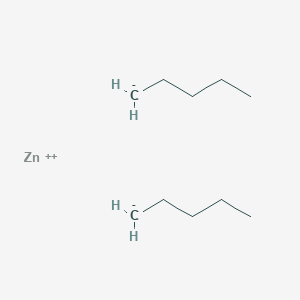
![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)
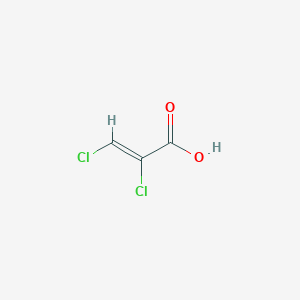
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B225919.png)
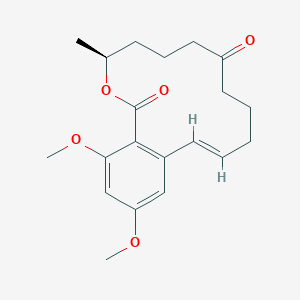
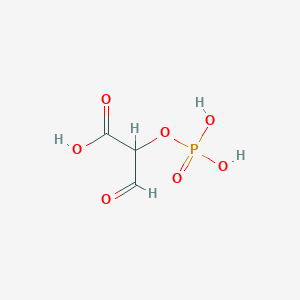
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)

![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)


